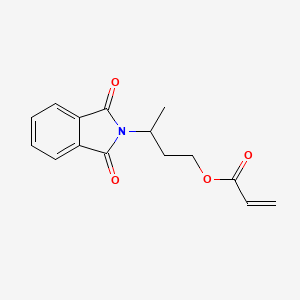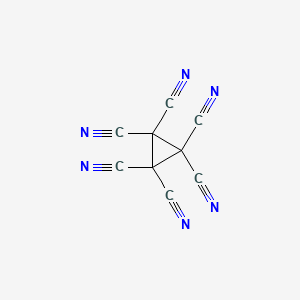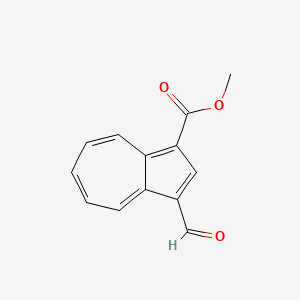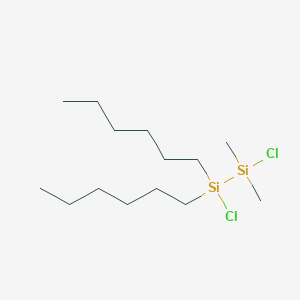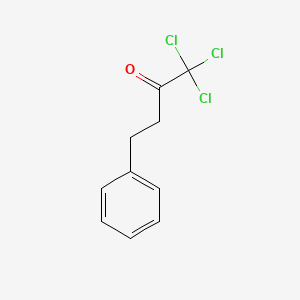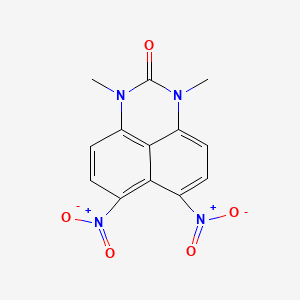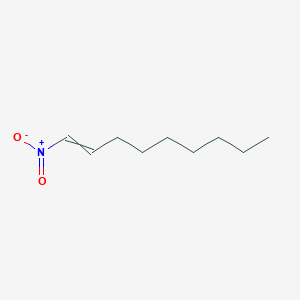
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a chloroethylidene group and an ethenyl group attached to an oxolanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloroethylidene)-4-ethenyloxolan-2-one can be achieved through several methods. One common approach involves the cycloisomerization of 1,6-enynes. This reaction is typically catalyzed by rhodium complexes under an inert atmosphere, such as argon . The reaction conditions often include heating the mixture at 60°C for an extended period, followed by purification through flash column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloisomerization processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced catalysts and automated systems further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloroethylidene group to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of oxolanone oxides.
Reduction: Formation of 3-(1-Ethylidene)-4-ethenyloxolan-2-one.
Substitution: Formation of various substituted oxolanones depending on the nucleophile used.
科学的研究の応用
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(1-Chloroethylidene)-4-ethenyloxolan-2-one involves its interaction with specific molecular targets. The chloroethylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
3-(1-Chloroethylidene)-2-heptanone: Similar structure but with a heptanone backbone.
(1-Chloroethylidene)amino methanesulfonate: Contains a methanesulfonate group instead of an oxolanone ring.
Uniqueness
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one is unique due to its combination of a chloroethylidene group and an ethenyl group attached to an oxolanone ring
特性
CAS番号 |
154953-78-3 |
|---|---|
分子式 |
C8H9ClO2 |
分子量 |
172.61 g/mol |
IUPAC名 |
3-(1-chloroethylidene)-4-ethenyloxolan-2-one |
InChI |
InChI=1S/C8H9ClO2/c1-3-6-4-11-8(10)7(6)5(2)9/h3,6H,1,4H2,2H3 |
InChIキー |
XGSKBJKWCFEVNC-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C(COC1=O)C=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


